Malate

Description

Propriétés

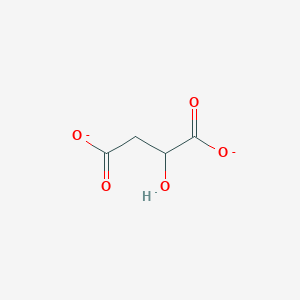

IUPAC Name |

2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933521 | |

| Record name | 2-Hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-61-1 | |

| Record name | DL-Malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, hydroxy-, ion(2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Malate in Plant Abiotic Stress Responses: A Technical Guide

For Immediate Release

[City, State] – [Date] – Malate, a key intermediate in plant metabolism, is emerging as a critical player in how plants respond and adapt to a myriad of environmental challenges. A comprehensive technical guide released today details the multifaceted roles of this dicarboxylic acid in plant abiotic stress responses, providing valuable insights for researchers, scientists, and professionals in drug development. The guide synthesizes current knowledge on this compound's involvement in drought, salinity, heavy metal, heat, and cold stress, highlighting its functions in osmotic adjustment, pH homeostasis, and as a crucial signaling molecule.

Introduction: this compound as a Central Hub in Plant Stress Physiology

This compound is a ubiquitous organic acid in plants, central to primary metabolic pathways such as the tricarboxylic acid (TCA) cycle.[1] Beyond its fundamental role in cellular respiration, this compound is increasingly recognized for its dynamic involvement in plant responses to abiotic stressors.[2][3] Plants under stress exhibit significant alterations in this compound metabolism and accumulation, indicating its importance in adaptive strategies. This guide provides an in-depth examination of the mechanisms by which this compound contributes to plant resilience in the face of adverse environmental conditions.

This compound's Function in Mitigating Abiotic Stress

The accumulation or redistribution of this compound is a common plant response to various abiotic stresses. Its functions are diverse and context-dependent, ranging from acting as a compatible solute to a signaling molecule that orchestrates downstream stress responses.

Drought Stress: Orchestrating Stomatal Closure

Under drought conditions, this compound plays a crucial role in regulating stomatal aperture to conserve water. The accumulation of the plant hormone abscisic acid (ABA) triggers the release of this compound from guard cells. This efflux of this compound, along with other ions, reduces turgor pressure in the guard cells, leading to stomatal closure and reduced water loss through transpiration. Recent studies have revealed that this compound itself can act as a signaling molecule, inducing stomatal closure through a G-protein-dependent pathway.[2] Metabolome analysis of grapevine leaves under dehydration stress showed a significant upregulation of this compound over time.[2]

Salinity Stress: Osmotic Adjustment and Ion Homeostasis

In saline environments, plants accumulate osmolytes to maintain cellular turgor and water uptake. This compound contributes to this osmotic adjustment.[3] Furthermore, the synthesis of organic acids like this compound can help maintain ion balance and pH homeostasis within the cell under high salt conditions.[4] In tomato plants under salt and alkali stress, an enhanced synthesis of organic acids, including this compound, was observed in both roots and leaves, which is believed to compensate for the deficiency of inorganic anions and maintain cellular pH.[4]

Heavy Metal Toxicity: Chelation and Detoxification

This compound is a key player in plant tolerance to heavy metal toxicity, particularly aluminum (Al³⁺). In acidic soils where aluminum becomes more soluble and toxic, tolerant plants exude this compound from their roots. This secreted this compound chelates the toxic Al³⁺ ions in the rhizosphere, preventing their uptake into the root.[3] This process is mediated by specific transporters, such as the Aluminum-Activated this compound Transporter (ALMT).

Temperature Stress: Heat and Cold

Changes in temperature also impact this compound metabolism. Under heat stress, alterations in the TCA cycle can affect this compound concentrations.[5] While direct signaling roles for this compound in heat stress are still being elucidated, its involvement in general stress responses suggests a supportive role. During cold stress, this compound metabolism is also modulated. A this compound shuttle between chloroplasts and mitochondria is proposed to help stabilize the levels of reactive oxygen species (ROS), which can accumulate to damaging levels under cold conditions.[6]

Quantitative Changes in this compound Levels Under Abiotic Stress

The following tables summarize the quantitative changes in this compound concentration observed in various plant species under different abiotic stress conditions.

| Plant Species | Tissue | Stress Condition | Change in this compound Concentration | Reference |

| Vitis vinifera (Grapevine) | Leaves | Dehydration (24h) | Upregulated | [2] |

| Solanum lycopersicum (Tomato) | Roots and Leaves | Salt and Alkali Stress | Increased synthesis | [4] |

| Oryza sativa (Rice) | - | Salt Stress | Increased in salt-tolerant cultivars | [7] |

| Plant Species | Tissue | Stress Condition | Change in this compound Dehydrogenase (MDH) Activity | Reference |

| Tomato | - | Abiotic Stresses | Differentially regulated | [8] |

| Kenaf | - | Salt and Drought | Induced | [9] |

This compound Signaling Pathways in Abiotic Stress Response

This compound is not just a metabolite but also a signaling molecule that can trigger specific cellular responses. The most well-characterized signaling pathway involving this compound is in the context of drought-induced stomatal closure.

This compound-Induced Stomatal Closure Signaling Pathway

External this compound, often released from guard cells in response to drought stress and ABA, acts as a signal. This signal is perceived, potentially by a G-protein coupled receptor, initiating a signaling cascade.[2] This cascade involves the production of second messengers like cyclic ADP-ribose (cADPR), cAMP, and inositol (B14025) trisphosphate (IP3), leading to an increase in cytosolic calcium concentration ([Ca²⁺]cyt).[2] The rise in [Ca²⁺]cyt, along with the production of reactive oxygen species (ROS), activates anion channels such as the Slow Anion Channel 1 (SLAC1).[2] The opening of these channels facilitates the efflux of anions, including this compound itself, leading to a loss of turgor and subsequent stomatal closure.

Signaling in Other Abiotic Stresses

While less defined, evidence suggests this compound's involvement in signaling during other stresses. Under saline-alkali stress, general osmotic stress signaling pathways like the mitogen-activated protein kinase (MAPK) cascades are activated, and the observed increase in this compound synthesis suggests a potential interplay.[4] In cold stress, a this compound shuttle is implicated in managing ROS levels, hinting at a role in redox signaling.[6] Further research is needed to fully elucidate the specific signaling cascades initiated or modulated by this compound under these conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant abiotic stress responses.

Quantification of this compound in Plant Tissues using HPLC

Objective: To accurately measure the concentration of this compound in plant tissues.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

-

Add 1 mL of an extraction buffer (e.g., 80% methanol (B129727) or a perchloric acid solution).

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M H₂SO₄) or a phosphate (B84403) buffer at a low pH is typical for separating organic acids.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Injection Volume: Inject 10-20 µL of the filtered sample extract.

-

Detection: this compound can be detected using a UV detector at a wavelength of 210 nm.

-

Quantification: Create a standard curve using known concentrations of a this compound standard. Compare the peak area of the sample to the standard curve to determine the this compound concentration.

-

Measurement of Stomatal Aperture

Objective: To quantify the degree of stomatal opening in response to abiotic stress or signaling molecules like this compound.

Methodology:

-

Epidermal Imprints:

-

Apply a thin layer of clear nail polish or dental impression material to the surface of a leaf (abaxial side is often preferred due to higher stomatal density).

-

Allow the material to dry completely.

-

Carefully peel off the impression using clear tape and mount it on a microscope slide.

-

-

Microscopy and Image Analysis:

-

Observe the epidermal imprints under a light microscope.

-

Capture digital images of multiple stomata for each treatment group.

-

Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore.

-

The stomatal aperture can be expressed as the width of the pore or the ratio of width to length.

-

At least 50-100 stomata should be measured per treatment for statistical robustness.

-

Conclusion and Future Directions

This compound is a linchpin in the complex network of plant responses to abiotic stress. Its roles as an osmolyte, a pH regulator, a detoxifying agent, and a signaling molecule underscore its importance for plant survival and productivity in challenging environments. While significant progress has been made, particularly in understanding its role in stomatal regulation, further research is needed to fully unravel its signaling functions in other abiotic stress responses. A deeper understanding of the regulation of this compound synthesis, degradation, and transport under stress will be crucial for developing strategies to enhance crop resilience to climate change. The methodologies and insights presented in this guide provide a solid foundation for future investigations into the multifaceted world of this compound in plant stress physiology.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Plant Responses and Tolerance to Salt Stress: Physiological and Molecular Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the signaling pathways of plant cold stress: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Genome-Wide Survey of MATE Transporters in Brassicaceae and Unveiling Their Expression Profiles under Abiotic Stress in Rapeseed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rice plastidial NAD‐dependent this compound dehydrogenase 1 negatively regulates salt stress response by reducing the vitamin B6 content - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of this compound Dehydrogenases in Tomato (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Malate Signaling Pathways in Mammalian Cells: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of malate's established and emerging roles in mammalian cellular signaling. It includes detailed experimental methodologies for key cited experiments, quantitative data summarized in structured tables, and diagrams of all described signaling pathways and experimental workflows created using Graphviz (DOT language).

Introduction: this compound as a Bioactive Molecule

This compound, a dicarboxylic acid, is a central metabolite in cellular energy production through its role in the tricarboxylic acid (TCA) cycle. Beyond its bioenergetic functions, this compound is increasingly recognized as a signaling molecule that influences a variety of cellular processes, from metabolic regulation to inflammation and angiogenesis. This guide delves into the core this compound signaling pathways in mammalian cells, providing a technical resource for researchers and drug development professionals.

Core Metabolic Signaling: The this compound-Aspartate Shuttle

The primary and most well-characterized role of this compound in cellular signaling is as a key component of the this compound-aspartate shuttle (MAS). This shuttle is essential for the transfer of reducing equivalents (NADH) from the cytosol to the mitochondrial matrix, a process critical for maintaining the high NAD+/NADH ratio required for glycolysis and for providing NADH to the electron transport chain for ATP production.

The MAS involves four key enzymes—cytosolic and mitochondrial this compound dehydrogenase (MDH1 and MDH2) and cytosolic and mitochondrial aspartate aminotransferase (GOT1 and GOT2)—and two mitochondrial transporters, the oxoglutarate-malate carrier (OGC) and the aspartate-glutamate carrier (AGC).

The this compound-Aspartate Shuttle Pathway

The cyclical pathway of the MAS can be summarized as follows:

-

Cytosolic NADH Oxidation: In the cytosol, MDH1 catalyzes the reduction of oxaloacetate to this compound, oxidizing NADH to NAD+.

-

This compound Transport: this compound is transported into the mitochondrial matrix by the OGC in exchange for α-ketoglutarate.

-

Mitochondrial NADH Regeneration: Inside the mitochondria, MDH2 catalyzes the oxidation of this compound back to oxaloacetate, reducing NAD+ to NADH.

-

Aspartate Formation: Mitochondrial oxaloacetate is then transaminated by GOT2 to form aspartate, using glutamate (B1630785) as the amino group donor.

-

Aspartate Transport: Aspartate is transported out of the mitochondria into the cytosol by the AGC in exchange for glutamate.

-

Cytosolic Oxaloacetate Regeneration: In the cytosol, GOT1 transfers the amino group from aspartate to α-ketoglutarate, regenerating oxaloacetate and glutamate.

This intricate shuttle system ensures the continuous operation of glycolysis by regenerating cytosolic NAD+ and fuels oxidative phosphorylation by supplying NADH to the mitochondria.

Caption: The this compound-Aspartate Shuttle pathway.

Quantitative Data for MAS Enzymes

The efficient functioning of the MAS is dependent on the kinetic properties of its constituent enzymes. The following table summarizes the available Michaelis-Menten constants (Km) for the mammalian isoforms of this compound dehydrogenase and aspartate aminotransferase.

| Enzyme | Substrate | Species | Km (mM) | Reference |

| MDH1 (cMDH) | L-Malate | Sheep Liver | - | |

| Oxaloacetate | C. elegans | 0.054 | [1] | |

| NAD+ | Sheep Liver | - | ||

| NADH | C. elegans | 0.061 | [1] | |

| MDH2 (mMDH) | L-Malate | Sheep Liver | - | |

| Oxaloacetate | C. elegans | 0.052 | [1] | |

| NAD+ | Sheep Liver | - | ||

| NADH | C. elegans | 0.107 | [1] | |

| GOT1 (cAST) | L-Aspartate | Sheep Liver | 2.96 ± 0.20 | [2] |

| α-Ketoglutarate | Sheep Liver | 0.093 ± 0.010 | [2] | |

| GOT2 (mAST) | L-Aspartate | Sheep Liver | 0.40 ± 0.12 | [2] |

| α-Ketoglutarate | Sheep Liver | 0.98 ± 0.14 | [2] |

Emerging Signaling Roles of this compound

Recent research has begun to uncover novel signaling functions for this compound that are independent of its role in the MAS. These findings suggest that both L-malate and its stereoisomer D-malate can act as signaling molecules, influencing inflammation and angiogenesis.

L-Malate as an Anti-Inflammatory Signal

Intracellular L-malate has been identified as a negative regulator of inflammation in macrophages. This signaling pathway involves the direct binding of L-malate to the endoplasmic reticulum chaperone BiP (also known as GRP78 or HSPA5).

The proposed mechanism is as follows:

-

L-Malate Accumulation: Pro-inflammatory stimuli can lead to an accumulation of intracellular L-malate.

-

Binding to BiP: L-malate directly binds to BiP.

-

Modulation of BiP-IRF2BP2 Interaction: The binding of L-malate to BiP alters its conformation, which in turn modulates the interaction between BiP and the interferon regulatory factor 2-binding protein 2 (IRF2BP2).

-

Suppression of Pro-inflammatory Cytokines: This signaling cascade ultimately leads to the suppression of pro-inflammatory cytokine production, such as IL-1β.

Caption: L-Malate anti-inflammatory signaling pathway.

D-Malate as a Regulator of Muscle Growth and Angiogenesis

D-malate, a stereoisomer of L-malate that can be produced by the gut microbiota, has been shown to inhibit skeletal muscle growth and angiogenesis. Elevated levels of D-malate, particularly during aging, may contribute to age-related muscle decline.

The proposed signaling pathway for D-malate involves:

-

Increased D-Malate Levels: Aging or dysbiosis of the gut microbiota can lead to increased circulating levels of D-malate.

-

Inhibition of Angiogenesis: D-malate suppresses angiogenesis, the formation of new blood vessels, which is crucial for muscle growth and repair.

-

Increased Acetyl-CoA and Protein Acetylation: D-malate treatment leads to an increase in cellular acetyl-CoA levels and global protein acetylation.

-

Cyclin A2 Acetylation: A key target of this increased acetylation is Cyclin A2, a critical regulator of the cell cycle. Acetylation of Cyclin A2 is thought to contribute to the anti-angiogenic effects of D-malate.

Caption: D-Malate signaling pathway inhibiting angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways.

Measurement of Intracellular this compound

A common method for quantifying intracellular this compound is through the use of a bioluminescent assay, such as the this compound-Glo™ Assay.

Principle: This assay is based on a coupled enzymatic reaction. This compound is first oxidized by this compound dehydrogenase, producing NADH. The NADH is then used by a reductase to convert a pro-luciferin into luciferin, which is subsequently used by luciferase to generate a light signal that is proportional to the amount of this compound.

Protocol:

-

Cell Culture and Lysis:

-

Plate cells in a 96-well plate and culture under desired experimental conditions.

-

Remove the culture medium and wash the cells with PBS.

-

Lyse the cells by adding a suitable lysis buffer (e.g., a buffer compatible with the assay chemistry) and incubate as recommended by the manufacturer.

-

-

This compound Detection:

-

Prepare the this compound Detection Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized enzyme/substrate mixture.

-

Add the this compound Detection Reagent to each well of the 96-well plate containing the cell lysate.

-

Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow the enzymatic reactions to proceed.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Determine the concentration of this compound in the experimental samples by interpolating their luminescence values from the standard curve.

-

Normalize the this compound concentration to the protein concentration of the cell lysate or cell number.

-

Caption: Workflow for intracellular this compound measurement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a technique used to identify the protein targets of small molecules by exploiting the principle that ligand binding can stabilize a protein against proteolysis.[3]

Principle: A protein lysate is incubated with a small molecule of interest (or a vehicle control). The lysate is then subjected to limited proteolysis. If the small molecule binds to a protein, it may confer a conformational change that protects it from being cleaved by the protease. The differential protein degradation between the treated and control samples is then analyzed by SDS-PAGE and Western blotting or mass spectrometry.[3]

Protocol:

-

Lysate Preparation:

-

Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing mild detergents).

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Compound Incubation:

-

Aliquot the cell lysate into two tubes.

-

To one tube, add the small molecule of interest (e.g., L-malate) to the desired final concentration.

-

To the other tube, add an equivalent volume of the vehicle (e.g., water or DMSO) as a control.

-

Incubate the tubes at room temperature for a specified time (e.g., 1 hour) to allow for binding.

-

-

Protease Digestion:

-

Add a protease (e.g., pronase or thermolysin) to both the treated and control lysates. The concentration of the protease should be optimized to achieve partial digestion of the total protein population.

-

Incubate the reactions at room temperature for a defined period (e.g., 10-30 minutes).

-

-

Quenching and Sample Preparation:

-

Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to denature the proteins.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Analyze the gel by Coomassie blue staining to visualize the overall protein digestion pattern or perform a Western blot to detect a specific protein of interest (e.g., BiP). A protected protein will appear as a more intense band in the compound-treated lane compared to the vehicle-treated lane.

-

Caption: Workflow for the DARTS assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[4]

Principle: One molecule (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The rate of association (ka) and dissociation (kd) can be determined from the sensorgram, and the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[5]

Protocol for Small Molecule-Protein Interaction:

-

Protein Immobilization:

-

The protein of interest (e.g., recombinant BiP) is immobilized onto the sensor chip surface. Common immobilization chemistries include amine coupling.

-

-

SPR Analysis:

-

A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

-

The small molecule (analyte, e.g., L-malate) is prepared in a series of concentrations in the running buffer.

-

Each concentration of the analyte is injected over the sensor surface for a specific duration (association phase), followed by an injection of running buffer to monitor the dissociation of the complex (dissociation phase).

-

Between different analyte injections, the sensor surface is regenerated using a solution that disrupts the interaction without denaturing the immobilized protein.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD) is calculated from the ratio of kd to ka.

-

Caption: Workflow for an SPR experiment.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[6]

Principle: Endothelial cells are seeded onto a layer of basement membrane extract (e.g., Matrigel) in a multi-well plate. In response to pro- or anti-angiogenic stimuli, the cells will rearrange and form a network of tube-like structures. The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of branches, and total tube length.[6]

Protocol:

-

Matrigel Coating:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the wells of a 96-well plate with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

-

-

Cell Seeding:

-

Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium.

-

Add the cell suspension to the Matrigel-coated wells.

-

Add the test compounds (e.g., D-malate) to the wells at the desired concentrations.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

-

-

Imaging and Quantification:

-

Visualize the tube formation using a phase-contrast microscope.

-

Capture images of the tube networks in each well.

-

Quantify the tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to be measured include total tube length, number of nodes, and number of branches.

-

-

Data Analysis:

-

Compare the quantitative parameters of tube formation in the treated groups to the control group to determine the pro- or anti-angiogenic effect of the test compound.

-

Caption: Workflow for an in vitro tube formation assay.

Protein Acetylation Analysis by Western Blot

This method is used to detect changes in the acetylation status of a specific protein.

Principle: Proteins are extracted from cells, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the acetylated form of the protein of interest or a pan-acetyl-lysine antibody to detect global changes in protein acetylation. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Protocol:

-

Cell Lysis and Protein Extraction:

-

Treat cells with the experimental compound (e.g., D-malate).

-

Lyse the cells in a lysis buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the acetylation state of proteins.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the acetylated protein of interest (e.g., anti-acetyl-Cyclin A2) or a pan-acetyl-lysine antibody overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of interest or a loading control protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software.

-

Caption: Workflow for protein acetylation analysis by Western blot.

Conclusion and Future Directions

This compound is a multifaceted molecule with established roles in core metabolic pathways and emerging functions as a signaling molecule in inflammation and angiogenesis. The this compound-aspartate shuttle remains a critical area of study, particularly in the context of metabolic diseases. The novel signaling pathways of L-malate and D-malate open up new avenues for therapeutic intervention in inflammatory diseases and age-related muscle decline.

Future research should focus on:

-

Elucidating the full spectrum of this compound-binding proteins: Unbiased proteomic approaches will be crucial in identifying new receptors and effectors of this compound signaling.

-

Defining the spatiotemporal dynamics of this compound concentrations: Understanding how intracellular this compound levels are regulated in different subcellular compartments will provide insights into the specificity of its signaling functions.

-

Translating findings to in vivo models: Validating the observed in vitro effects of L-malate and D-malate in relevant animal models of disease is a critical next step.

-

Developing small molecule modulators of this compound signaling: Targeting the proteins involved in this compound transport and signaling could offer novel therapeutic strategies for a range of diseases.

This technical guide provides a foundation for researchers and drug developers to explore the exciting and expanding field of this compound signaling in mammalian cells. The provided protocols and data serve as a starting point for further investigation into the intricate roles of this key metabolite.

References

- 1. Kinetic characterization and thermostability of C. elegans cytoplasmic and mitochondrial this compound dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some kinetic and other properties of the isoenzymes of aspartate aminotransferase isolated from sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 6. Studying Angiogenesis Using Matrigel In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]

Beyond the Powerhouse: A Technical Guide to the Non-Canonical Functions of Malate in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malate, a key intermediate in the tricarboxylic acid (TCA) cycle, has long been recognized for its canonical role in cellular energy production. However, a growing body of evidence reveals that this compound's functions extend far beyond its established role in mitochondrial respiration. This technical guide delves into the non-canonical roles of this compound, exploring its emerging significance as a signaling molecule, a regulator of redox homeostasis, and a modulator of epigenetic landscapes. Understanding these multifaceted functions is critical for researchers and drug development professionals seeking to unravel complex cellular processes and identify novel therapeutic targets in a variety of diseases, including cancer and inflammatory disorders. This document provides a comprehensive overview of these non-canonical functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

This compound as a Signaling Molecule in Inflammation

Recent studies have illuminated a surprising role for L-malate as an intracellular signaling molecule that can modulate inflammatory responses. In macrophages, intracellular L-malate has been identified as a potent anti-inflammatory metabolite.[1]

The L-malate-BiP-IRF2BP2 Signaling Pathway

A key mechanism underlying the anti-inflammatory effect of L-malate involves its direct interaction with the endoplasmic reticulum chaperone BiP (Binding immunoglobulin protein). This interaction disrupts the association between BiP and the interferon regulatory factor 2 binding protein 2 (IRF2BP2), a known transcriptional corepressor.[1] The dissociation of this complex protects IRF2BP2 from BiP-driven degradation, allowing it to suppress the expression of pro-inflammatory genes.[1][2]

Below is a diagram illustrating this newly identified signaling pathway.

Quantitative Data on this compound in Macrophages

The intracellular concentration of this compound is dynamically regulated in response to inflammatory stimuli such as lipopolysaccharide (LPS).

| Condition | Intracellular this compound Concentration (Fold Change vs. Baseline) | Reference |

| LPS-stimulated Macrophages | 2-3x increase | [3] |

| LPS-stimulated Macrophages + L-malate (500 µM) supplementation | Significant anti-inflammatory effect | [3] |

The Role of this compound in Cancer Metabolism and Signaling

In the context of cancer, the canonical and non-canonical functions of this compound are intricately linked to support malignant phenotypes.

Redox Homeostasis and NADPH Production

Cancer cells often exhibit reprogrammed metabolism to meet the high demands for biomass and to counteract oxidative stress. Cytosolic this compound dehydrogenase 1 (MDH1) and malic enzymes (MEs) play a crucial role in this reprogramming. MDH1, in concert with lactate (B86563) dehydrogenase (LDH), contributes to the regeneration of cytosolic NAD+, which is essential for maintaining a high glycolytic rate (the Warburg effect).[4] Malic enzymes catalyze the oxidative decarboxylation of this compound to pyruvate (B1213749), concomitantly reducing NADP+ to NADPH.[3][5] This NADPH is vital for anabolic processes such as fatty acid synthesis and for regenerating reduced glutathione, a key antioxidant.[5]

Kinetic Parameters of this compound-Metabolizing Enzymes in Cancer

The activity of enzymes involved in this compound metabolism is often altered in cancer cells, reflecting their increased reliance on these pathways.

| Enzyme | Cancer Type | Km (this compound) | Vmax (this compound) | Reference |

| Malic Enzyme | Breast Cancer | 6.02 ± 1.6 mM | 35.21 ± 2.29 mU/g | [1] |

| Malic Enzyme | Normal Breast Tissue | 12.78 ± 4.73 mM | 14.61 ± 2.7 mU/g | [1] |

| MDH (reverse reaction) | Breast Cancer | 1.6 ± 0.2 mM | 78 ± 2.13 mU/g | [6] |

| MDH (reverse reaction) | Normal Breast Tissue | 3.13 ± 0.4 mM | 75 ± 2.7 U/g | [6] |

This compound and Epigenetic Regulation

Metabolites are increasingly recognized as crucial regulators of epigenetic modifications by acting as substrates or cofactors for chromatin-modifying enzymes. While direct evidence for this compound's role is still emerging, its metabolic context suggests a significant indirect influence.

Protein Malonylation

Lysine (B10760008) malonylation is a post-translational modification where a malonyl group is added to a lysine residue. This modification is dependent on the intracellular concentration of malonyl-CoA, which can be derived from this compound through the action of malic enzyme and pyruvate carboxylase. Protein malonylation has been implicated in the regulation of various cellular processes, including metabolism and mitochondrial function.

Influence on Histone Deacetylases (HDACs)

Some studies suggest that certain metabolites can influence the activity of histone deacetylases (HDACs), enzymes that play a critical role in chromatin compaction and gene silencing.[7] While the direct interaction of this compound with HDACs is not well-established, alterations in this compound metabolism can impact the levels of other metabolites, such as lactate, which have been shown to inhibit HDAC activity.[7]

Experimental Protocols

Quantification of Intracellular this compound by LC-MS

This protocol outlines a method for the accurate quantification of intracellular this compound levels using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

LC-MS system (e.g., Dionex Ultimate 3000 coupled to an Orbitrap Q-Exactive Mass Spectrometer)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

13C-labeled internal standard for this compound

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Centrifuge

-

LC vials

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatments.

-

Metabolite Extraction: a. Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS. b. Add a pre-chilled extraction solvent containing the 13C-labeled internal standard to the culture plate. c. Scrape the cells and collect the cell lysate into a microcentrifuge tube. d. Vortex the samples and incubate at -20°C for 20 minutes to precipitate proteins. e. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Sample Preparation for LC-MS: a. Transfer the supernatant to a new tube. b. Evaporate the solvent using a speed vacuum or nitrogen stream. c. Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or a compatible solvent. d. Transfer the reconstituted sample to an LC vial for analysis.

-

LC-MS Analysis: a. Inject the sample into the LC-MS system. b. Separate metabolites using a suitable chromatography column and gradient. c. Detect and quantify this compound and its 13C-labeled internal standard using the mass spectrometer in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode.

-

Data Analysis: a. Integrate the peak areas for both endogenous this compound and the 13C-labeled internal standard. b. Calculate the concentration of intracellular this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Co-Immunoprecipitation (Co-IP) of BiP and IRF2BP2

This protocol describes the co-immunoprecipitation of endogenous BiP to identify its interaction with IRF2BP2.

Materials:

-

Cultured cells (e.g., macrophages)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against BiP for immunoprecipitation

-

Antibody against IRF2BP2 for western blotting

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and western blotting reagents and equipment

Procedure:

-

Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing the Lysate (Optional but Recommended): a. Transfer the supernatant to a new tube. b. Add protein A/G magnetic beads and incubate with rotation for 1 hour at 4°C. c. Place the tube on a magnetic rack and collect the supernatant.

-

Immunoprecipitation: a. To the pre-cleared lysate, add the anti-BiP antibody or isotype control IgG. b. Incubate with rotation overnight at 4°C. c. Add protein A/G magnetic beads and incubate with rotation for 2-4 hours at 4°C.

-

Washing: a. Place the tube on a magnetic rack to collect the beads. b. Discard the supernatant. c. Wash the beads three times with ice-cold wash buffer.

-

Elution: a. After the final wash, remove all supernatant. b. Add elution buffer to the beads and boil for 5-10 minutes.

-

Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with the anti-IRF2BP2 antibody to detect the co-immunoprecipitated protein.

Conclusion

The non-canonical functions of this compound are expanding our understanding of the intricate connections between metabolism, signaling, and gene regulation. As a signaling molecule in inflammation, a key player in cancer cell metabolism, and a potential modulator of the epigenome, this compound is emerging as a critical node in cellular homeostasis and disease. The quantitative data and detailed experimental protocols provided in this technical guide offer a foundation for further investigation into these exciting and physiologically relevant roles of this compound. Future research in this area holds the promise of uncovering novel therapeutic strategies for a range of human diseases.

References

- 1. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. This compound initiates a proton-sensing pathway essential for pH regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytosolic this compound dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. alliedacademies.org [alliedacademies.org]

- 7. mdpi.com [mdpi.com]

Malate: A Key Signaling Molecule in Cellular Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Malate, a dicarboxylic acid central to cellular metabolism, is increasingly recognized for its role as a signaling molecule in diverse biological processes. While its function as an intermediate in the citric acid cycle is well-established, emerging evidence highlights its capacity to act as a signaling messenger, modulating cellular responses to environmental and physiological cues. This technical guide provides a comprehensive overview of the current understanding of this compound signaling, with a primary focus on its well-characterized role in plant cells and an exploration of its emerging functions in mammalian systems, including immune and neuronal cells. The guide details the molecular mechanisms of this compound perception and signal transduction, presents quantitative data from key studies, outlines experimental protocols for its investigation, and provides visual representations of the signaling pathways.

This compound Signaling in Plant Cellular Communication

In plants, this compound is a pivotal signaling molecule, most notably in the regulation of stomatal aperture, which is crucial for gas exchange and water homeostasis.

The Role of this compound in Stomatal Guard Cell Dynamics

Guard cells, specialized cells surrounding the stomatal pore, integrate various environmental signals to control its opening and closing. This compound acts as a key intracellular and extracellular signal in this process. During stomatal opening, this compound accumulates in the guard cell vacuole, acting as an osmolyte to drive water influx and increase turgor pressure. Conversely, the release of this compound from guard cells is a critical step in stomatal closure.

The Extracellular this compound Signaling Pathway in Guard Cells

Extracellular this compound has been identified as a potent signal that induces stomatal closure.[1][2][3] This signaling cascade involves a series of coordinated events at the plasma membrane of guard cells, leading to ion efflux and a reduction in turgor pressure.

The key components of this pathway include:

-

SLOW ANION CHANNEL-ASSOCIATED 1 (SLAC1): Extracellular this compound directly activates the SLAC1 anion channel, a central regulator of stomatal closure.[1][2] This activation leads to the efflux of anions, such as chloride and this compound itself, from the guard cells.

-

G-proteins: The this compound signal is also mediated by G-proteins, which are involved in the production of second messengers.[4]

-

Calcium Signaling (Ca2+): this compound induces an increase in the cytosolic free calcium concentration ([Ca2+]cyt) in guard cells.[1][2][3] This calcium influx is a crucial downstream event that further activates anion channels and inhibits inward-rectifying potassium channels.

-

Reactive Oxygen Species (ROS): this compound signaling is also associated with the production of ROS in guard cells, which acts as a secondary messenger to amplify the signal for stomatal closure.[5]

-

GHR1 (GUARD CELL HYDROGEN PEROXIDE-RESISTANT 1): The receptor-like kinase GHR1 has been implicated in the this compound-induced stomatal closure pathway, mediating the activation of Ca2+ channels by ROS.[5]

The following diagram illustrates the signaling pathway of extracellular this compound in inducing stomatal closure.

Quantitative Data on this compound Signaling in Plant Guard Cells

The following table summarizes key quantitative data from studies on this compound-induced stomatal closure.

| Parameter | Value | Species | Reference |

| EC50 for stomatal closure | 4.3 mM | Arabidopsis thaliana | [6][7] |

| Effective cytosolic this compound concentration for S-type anion channel activation | 1 mM | Arabidopsis thaliana | [8][9] |

| Inhibitory cytosolic this compound concentration for S-type anion channel | 10 mM | Arabidopsis thaliana | [8] |

| pH effect on guard cell phosphoenolpyruvate (B93156) carboxylase (PEPCase) activity | Inhibition by 1 mM L-malate is pH-dependent, being more pronounced at lower pH | Vicia faba | [10] |

This compound in Mammalian Cellular Communication

While the role of this compound as a primary extracellular signaling molecule is less defined in mammalian cells compared to plants, it is increasingly implicated in modulating cellular functions, particularly in the context of inflammation and cancer metabolism.

This compound as an Intracellular Signaling Molecule in Inflammation

Recent studies have identified an anti-inflammatory role for L-malate in macrophages.[11][12] In this context, L-malate acts as an intracellular signaling molecule. It directly binds to the endoplasmic reticulum chaperone BiP (Binding immunoglobulin protein), disrupting its interaction with IRF2BP2 (interferon regulatory factor 2 binding protein 2).[11][12] This leads to the stabilization of the anti-inflammatory protein IRF2BP2 and subsequent suppression of inflammatory responses.[11][12] This signaling pathway is also sensitive to intracellular pH.[11][12][13]

This compound Metabolism and Signaling in Cancer

Cancer cells exhibit altered metabolism, and this compound plays a significant role in these metabolic reprogramming events.[14][15] The this compound-aspartate shuttle is crucial for transferring reducing equivalents into the mitochondria, supporting the high energy demands of tumor cells.[16] While not acting as a classical extracellular signal, the modulation of intracellular this compound levels and the activity of this compound-metabolizing enzymes, such as malic enzyme and this compound dehydrogenase, have profound effects on cancer cell proliferation, survival, and the tumor microenvironment.[15][17]

The Search for Extracellular this compound Receptors in Mammalian Cells

The identification of specific cell surface receptors for Krebs cycle intermediates, such as succinate (B1194679) (SUCNR1/GPR91) and α-ketoglutarate (GPR99), has spurred interest in whether this compound also has a dedicated receptor.[1] However, to date, a specific high-affinity cell surface receptor for this compound has not been definitively identified in mammalian cells. While some studies have investigated the potential for this compound to activate orphan G protein-coupled receptors (GPCRs), the results have been largely inconclusive.[2][8] Therefore, the primary role of this compound in mammalian signaling appears to be intracellular or as a metabolic modulator, rather than a classical extracellular ligand for a specific receptor.

Experimental Protocols for Studying this compound Signaling

This section provides an overview of key experimental methodologies used to investigate the role of this compound as a signaling molecule.

Measurement of Intracellular this compound Concentration

Several commercial kits are available for the colorimetric or fluorometric quantification of this compound in various biological samples, including cell and tissue lysates. These assays are typically based on the enzymatic conversion of this compound to pyruvate (B1213749) by this compound dehydrogenase, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then measured.

Example Protocol using a Commercial Kit (e.g., Abcam ab83391, Promega this compound-Glo™ Assay): [18][19][20][21]

-

Sample Preparation: Homogenize tissue or lyse cells in the provided assay buffer. Deproteinize samples using a 10 kDa molecular weight cut-off spin filter or perchloric acid precipitation.

-

Standard Curve: Prepare a standard curve using the provided this compound standard.

-

Reaction: Add the reaction mix, containing this compound enzyme mix and a probe/substrate, to the samples and standards.

-

Incubation: Incubate the reaction for the time specified in the kit protocol (typically 30-60 minutes) at room temperature, protected from light.

-

Measurement: Read the absorbance or fluorescence at the recommended wavelength using a microplate reader.

-

Calculation: Determine the this compound concentration in the samples by comparing their readings to the standard curve.

Patch-Clamp Analysis of Ion Channels

The patch-clamp technique is the gold standard for studying the activity of ion channels, such as SLAC1, in response to signaling molecules like this compound.[3][22][23][24]

Whole-Cell Patch-Clamp Protocol for Guard Cell Protoplasts:

-

Protoplast Isolation: Isolate guard cell protoplasts from the epidermis of plant leaves using enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 4-6 MΩ and fill with an appropriate intracellular solution containing the desired concentration of this compound to be tested.

-

Giga-seal Formation: Approach a protoplast with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., 0 mV) and apply a series of voltage steps to elicit ion currents.

-

Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and appropriate software. Analyze the current-voltage relationship and the effect of this compound on the channel activity.

Measurement of Cytosolic Calcium ([Ca2+]cyt)

Changes in [Ca2+]cyt can be monitored using fluorescent calcium indicators.

Protocol using Fluo-3 AM: [12][25][26]

-

Loading: Incubate isolated guard cells or protoplasts with the cell-permeant calcium-sensitive dye Fluo-3 acetoxymethyl (AM) ester. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Cellular esterases cleave the AM group, trapping the fluorescent indicator Fluo-3 inside the cell.

-

Imaging: Use a confocal laser scanning microscope to excite the Fluo-3 at approximately 488 nm and collect the emission at around 515 nm.

-

Stimulation: Perfuse the cells with a solution containing this compound while continuously imaging.

-

Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca2+]cyt.

Detection of Reactive Oxygen Species (ROS)

ROS production can be detected using various probes, with luminol-based chemiluminescence being a common method for measuring extracellular ROS.

Luminol-Based Assay for ROS Detection: [27][28][29][30][31]

-

Sample Preparation: Place leaf discs or other plant tissues in a 96-well plate.

-

Reaction Solution: Prepare a reaction solution containing luminol (B1675438) and horseradish peroxidase (HRP).

-

Stimulation: Add the this compound-containing solution to the wells to elicit ROS production.

-

Measurement: Immediately measure the chemiluminescence using a plate reader. The light emission is proportional to the amount of H2O2 produced.

-

Data Analysis: Plot the relative light units (RLU) over time to visualize the kinetics of ROS production.

Conclusion

This compound has firmly been established as a critical signaling molecule in plants, orchestrating complex cellular responses such as stomatal movements. The signaling pathway in guard cells, involving direct activation of the SLAC1 anion channel, G-proteins, and downstream messengers like Ca2+ and ROS, provides a paradigm for understanding how metabolic intermediates can function as signaling agents. In mammalian cells, while the role of extracellular this compound as a primary signaling ligand remains to be fully elucidated, its importance as an intracellular signaling molecule in processes like inflammation is becoming increasingly apparent. Furthermore, the metabolic reprogramming of this compound in cancer highlights its significance in disease pathogenesis. Future research will likely uncover additional signaling roles for this compound and its metabolites in a wider range of cellular contexts, potentially opening new avenues for therapeutic intervention in human diseases and for the engineering of stress-tolerant crops. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further explore the multifaceted signaling functions of this versatile molecule.

References

- 1. Citric acid cycle intermediates as ligands for orphan G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extracellular this compound induces stomatal closure via direct activation of guard-cell anion channel SLAC1 and stimulation of Ca2+ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of Immune Modulating Small Metabolites—Metabokines—By Adult Schistosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Inborn disorders of the this compound aspartate shuttle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrion - Wikipedia [en.wikipedia.org]

- 10. Extracellular Mitochondria Activate Microglia and Contribute to Neuroinflammation in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound initiates a proton-sensing pathway essential for pH regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound initiates a proton-sensing pathway essential for pH regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolism of this compound by cultured rat brain astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promegaconnections.com [promegaconnections.com]

- 15. irepertoire.com [irepertoire.com]

- 16. Sonogenic this compound depleting modulator for tumor metabolic reprogramming and antitumor immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Introduction to T and B lymphocytes - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Insight into SUCNR1 (GPR91) structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Making tracks: microglia and the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Wound Pain and Wound Healing Biomarkers from Wound Exudate: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory properties of human inflammatory exudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Modulation of synaptic transmission and plasticity by cell adhesion and repulsion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. SUCNR1 - Wikipedia [en.wikipedia.org]

- 28. Frontiers | The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]

- 29. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Glutamate release from astrocytes in physiological conditions and in neurodegenerative disorders characterized by neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Frontiers | Gliotransmitter release from astrocytes: functional, developmental and pathological implications in the brain [frontiersin.org]

The Pivotal Role of Malate: A Technical Guide to its Function in C4 Photosynthesis and Photorespiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malate, a simple dicarboxylic acid, occupies a central and multifaceted role in plant metabolism, acting as a key intermediate in processes fundamental to carbon fixation and energy balance. In C4 plants, this compound serves as a critical shuttle molecule, facilitating a carbon concentrating mechanism that significantly enhances photosynthetic efficiency and minimizes photorespiration. This mechanism involves the transport of carbon from mesophyll to bundle sheath cells, where it is released as CO2 for fixation by RuBisCO. Conversely, in the context of photorespiration, a process that severely limits the efficiency of C3 photosynthesis, this compound is involved in the "this compound valve" mechanism, which helps to balance the redox state of the cell by shuttling reducing equivalents between cellular compartments. This technical guide provides an in-depth exploration of the dual roles of this compound in C4 photosynthesis and photorespiration, presenting key quantitative data, detailed experimental protocols, and visual pathway representations to support advanced research and potential applications in crop improvement and metabolic engineering.

This compound's Central Role in the C4 Photosynthetic Pathway

C4 photosynthesis is a complex adaptation that has evolved in some plants to overcome the limitations of the C3 photosynthetic pathway, particularly the wasteful process of photorespiration. This is achieved through a biochemical CO2 pump that concentrates CO2 around the enzyme RuBisCO. This compound is a cornerstone of this mechanism in many C4 species.

The C4 pathway is spatially segregated between two distinct cell types: the mesophyll and the bundle sheath cells. The initial fixation of atmospheric CO2 occurs in the cytoplasm of mesophyll cells. Here, the enzyme phosphoenolpyruvate (B93156) carboxylase (PEPC) catalyzes the carboxylation of phosphoenolpyruvate (PEP) to form the four-carbon acid, oxaloacetate (OAA).[1][2]

In NADP-malic enzyme (NADP-ME) type C4 plants, the most common subtype, OAA is then rapidly reduced to this compound in the mesophyll chloroplasts by NADP-malate dehydrogenase (NADP-MDH), utilizing NADPH generated during the light-dependent reactions of photosynthesis.[2][3]

This newly synthesized this compound is then transported from the mesophyll cells to the bundle sheath cells, a process facilitated by plasmodesmata.[4][5] Within the bundle sheath chloroplasts, this compound is decarboxylated by NADP-malic enzyme (NADP-ME) to release CO2, pyruvate (B1213749), and generate NADPH.[6][7] The released CO2 is then re-fixed by RuBisCO in the Calvin cycle, now in a CO2-rich environment that significantly suppresses the oxygenase activity of RuBisCO and thus, photorespiration. The pyruvate is transported back to the mesophyll cells to regenerate PEP, completing the C4 cycle.

In NAD-malic enzyme (NAD-ME) and PEP-carboxykinase (PCK) type C4 plants, aspartate, formed from the transamination of oxaloacetate, is the primary transport molecule for carbon. However, this compound still plays a role, particularly in the NAD-ME subtype where aspartate is converted back to oxaloacetate and then to this compound within the bundle sheath mitochondria before decarboxylation.[2]

Quantitative Insights into C4 Photosynthesis

The efficiency of the C4 pathway is reflected in various quantitative parameters, from enzyme kinetics to metabolite concentrations and overall photosynthetic rates.

| Parameter | C4 Plant (e.g., Maize) | C3 Plant (e.g., Wheat) | Reference(s) |

| Photorespiration Rate (% of Net Photosynthesis) | 2% (mature) - 6% (seedling) | 27% | [8] |

| CO2 Assimilation Rate (µmol CO2 m⁻² s⁻¹) | High | Moderate | [4] |

| Optimal Temperature for Photosynthesis (°C) | 30-40 | 20-25 | [9] |

| Enzyme | C4 Plant Species | Kₘ | Vₘₐₓ | Reference(s) |

| PEP Carboxylase (PEPC) | Zea mays | 1.2 ± 0.5 mM (for PEP) | Varies with conditions | [10] |

| NADP-Malate Dehydrogenase (NADP-MDH) | Flaveria bidentis | - | - | [11] |

| NADP-Malic Enzyme (NADP-ME) | Flaveria bidentis | 1.5 µM (for NADP) | - | [12] |

The Role of this compound in Photorespiration and the this compound Valve

Photorespiration is a metabolic pathway that occurs in C3 plants when the enzyme RuBisCO fixes O2 instead of CO2. This process is energetically expensive and results in the loss of previously fixed carbon. While C4 plants have largely suppressed photorespiration, the "this compound valve" is a crucial mechanism in both C3 and C4 plants for balancing the redox state between cellular compartments, and it plays a significant role in the context of photorespiratory metabolism.

The this compound valve involves the interconversion of oxaloacetate and this compound by this compound dehydrogenase (MDH) isoforms located in different cellular compartments (chloroplasts, mitochondria, peroxisomes, and cytosol). This shuttle system effectively transports reducing equivalents (NADH and NADPH) across organellar membranes.[13]

During photorespiration, the conversion of two molecules of glycine (B1666218) to one molecule of serine in the mitochondria releases NADH. This NADH can be used for ATP synthesis through the mitochondrial electron transport chain. However, under high rates of photorespiration, the capacity of the electron transport chain may be exceeded. The this compound valve provides an alternative route for the oxidation of this excess NADH. Mitochondrial MDH can reduce oxaloacetate to this compound, consuming NADH. This compound is then exported from the mitochondria to the cytosol or peroxisomes, where it can be re-oxidized to oxaloacetate, regenerating NADH in those compartments where it may be required for other metabolic processes.[5][14][15] This helps to maintain redox homeostasis within the mitochondria and supports the continued operation of the photorespiratory cycle.

Signaling Pathways and Experimental Workflows

C4 Photosynthesis Pathway (NADP-ME Type)

Caption: The NADP-ME type C4 photosynthetic pathway, illustrating the transport of this compound.

Photorespiratory Pathway and the this compound Valve

Caption: The photorespiratory pathway and the interconnected this compound valve for redox shuttling.

Experimental Workflow: Comparative Gas Exchange Analysis

Caption: Workflow for comparing photosynthetic gas exchange between C3 and C4 plants.

Detailed Experimental Protocols

Quantification of this compound in Plant Tissues by HPLC

This protocol outlines a method for the extraction and quantification of this compound from plant leaf tissue using High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Microcentrifuge tubes

-

Extraction solvent (e.g., 70% v/v ethanol)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., dilute sulfuric acid or phosphate (B84403) buffer, pH 2.5)

-

Malic acid standard

Procedure:

-

Sample Collection and Homogenization:

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Weigh approximately 50-100 mg of the frozen powder into a microcentrifuge tube.

-

Add 1 mL of extraction solvent.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 20 minutes, with intermittent vortexing.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and transfer to a new tube.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject a known volume (e.g., 20 µL) onto the HPLC system.

-

Separate the organic acids on a C18 column using an isocratic flow of the mobile phase.

-

Detect this compound by UV absorbance at 210 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of malic acid.

-

Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.

-

Enzymatic Assay of NADP-Malate Dehydrogenase (NADP-MDH) Activity

This protocol describes a spectrophotometric assay to determine the activity of NADP-MDH in plant extracts by monitoring the oxidation of NADPH.[17]

Materials:

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM EDTA, 10 mM DTT, 1% PVP)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

-

NADPH solution (e.g., 10 mM)

-

Oxaloacetate (OAA) solution (e.g., 50 mM, freshly prepared)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen leaf tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Use the supernatant for the enzyme assay.

-

-

Assay:

-

In a cuvette, combine the assay buffer, NADPH solution, and the enzyme extract.

-

Incubate for 2-3 minutes at 25°C to allow for the reduction of any endogenous OAA.

-

Initiate the reaction by adding the OAA solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes. This represents the oxidation of NADPH.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Use the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹) to convert the rate of absorbance change to enzyme activity (µmol NADPH oxidized per minute per mg of protein).

-

Measurement of Gas Exchange and Photorespiration Rate

This protocol outlines the use of a portable photosynthesis system (e.g., LI-COR LI-6400 or LI-6800) to measure gas exchange parameters and estimate the rate of photorespiration.[4][10]

Materials:

-

Portable photosynthesis system with a leaf chamber and light source.

-

C3 and C4 plants.

Procedure:

-

System Setup and Calibration:

-

Warm up and calibrate the gas analyzers of the photosynthesis system according to the manufacturer's instructions.

-

Set the leaf chamber conditions (light intensity, temperature, CO2 concentration, and humidity) to the desired levels.

-

-

Leaf Measurement:

-

Select a healthy, fully expanded leaf and enclose it in the leaf chamber.

-

Allow the leaf to acclimate to the chamber conditions until gas exchange rates stabilize.

-

Record the net CO2 assimilation rate (A), stomatal conductance (gs), and intercellular CO2 concentration (Ci).

-

-

Estimating Photorespiration (Laisk Method):

-

Measure A at several low Ci values (e.g., 50, 75, 100, 125 ppm CO2) under non-photorespiratory conditions (1% O2) and at three different light intensities.

-

Repeat the measurements under photorespiratory conditions (21% O2).

-

Plot A versus Ci for each light intensity and oxygen concentration.

-

The intersection of the A/Ci curves at different light intensities under photorespiratory conditions provides an estimate of the CO2 compensation point in the absence of mitochondrial respiration (Γ*), and the rate of photorespiration can be calculated from this.

-

Conclusion

This compound is a linchpin in the intricate metabolic networks of plants, demonstrating remarkable versatility in its functions. In C4 plants, its role as a carbon shuttle is indispensable for the high photosynthetic efficiency that characterizes this pathway. By effectively concentrating CO2, this compound enables C4 plants to thrive in warm, high-light environments where C3 plants are penalized by photorespiration. In the broader context of plant metabolism, the this compound valve provides a sophisticated mechanism for maintaining redox balance, a process in which this compound is central to the shuttling of reducing power between organelles. A thorough understanding of these dual roles, supported by robust quantitative data and detailed experimental methodologies, is crucial for researchers and scientists. This knowledge not only deepens our fundamental understanding of plant biology but also opens avenues for the rational design of strategies to enhance crop productivity and resilience in the face of a changing global climate. Further research into the regulation of this compound transporters and the enzymes involved in its metabolism will undoubtedly unveil new targets for metabolic engineering and drug development aimed at optimizing plant performance.

References

- 1. Physiological Implications of the Kinetics of Maize Leaf Phosphoenolpyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalssystem.com [journalssystem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Metabolite Pathway between Bundle Sheath and Mesophyll: Quantification of Plasmodesmata in Leaves of C3 and C4 Monocots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolite Diffusion into Bundle Sheath Cells from C4 Plants: Relation to C4 Photosynthesis and Plasmodesmatal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NADP-malic enzyme from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ia601307.us.archive.org [ia601307.us.archive.org]

- 8. Photorespiratory Rates in Wheat and Maize as Determined by 18O-Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and equilibrium binding of phosphoenolpyruvate to phosphoenolpyruvate carboxylase from Zeamays - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. NADP-Malate Dehydrogenase in the C4 Plant Flaveria bidentis (Cosense Suppression of Activity in Mesophyll and Bundle-Sheath Cells and Consequences for Photosynthesis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NADP-malic enzyme from the C4 plant Flaveria bidentis: nucleotide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interactions of C4 Subtype Metabolic Activities and Transport in Maize Are Revealed through the Characterization of DCT2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic and isotope effect studies of maize phosphoenolpyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics of phosphoenolpyruvate carboxylase from Zea mays leaves at high concentration of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

Malate Metabolism: A Comparative Analysis Between Prokaryotes and Eukaryotes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malate, a dicarboxylic acid, is a central metabolite in the core energy-producing pathways of virtually all living organisms. Its roles extend beyond the canonical tricarboxylic acid (TCA) cycle, participating in gluconeogenesis, anaplerosis, and the transport of reducing equivalents. The metabolic pathways involving this compound, while sharing fundamental similarities, exhibit distinct differences in their localization, regulation, and enzymatic machinery between prokaryotes and eukaryotes. Understanding these distinctions is crucial for fields ranging from microbiology and metabolic engineering to the development of novel therapeutics targeting metabolic vulnerabilities. This technical guide provides a comprehensive comparison of this compound metabolism in prokaryotes and eukaryotes, with a focus on core pathways, quantitative enzymatic data, and detailed experimental methodologies.

Core Metabolic Pathways Involving this compound

This compound is a key intermediate in several fundamental metabolic pathways. While the core reactions are conserved, their cellular context and interplay differ significantly between prokaryotes and eukaryotes.

Tricarboxylic Acid (TCA) Cycle

In both prokaryotes and eukaryotes, this compound is a crucial intermediate in the TCA cycle, also known as the Krebs cycle. The final step of the cycle involves the oxidation of L-malate to oxaloacetate, a reaction catalyzed by this compound dehydrogenase (MDH), with the concomitant reduction of NAD+ to NADH.[1] This reaction is reversible, and under standard conditions, the equilibrium favors this compound formation.[2]

-

In Prokaryotes: The TCA cycle enzymes, including MDH, are located in the cytoplasm.[3]

-

In Eukaryotes: These enzymes are compartmentalized within the mitochondrial matrix.[1] This sequestration necessitates transport mechanisms for this compound and other intermediates across the mitochondrial membrane.

Glyoxylate (B1226380) Cycle